4-Chloro-6-(hydroxymethyl)picolinonitrile

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 4-chloro-6-(hydroxymethyl)picolinonitrile features a unique C-4 chlorine and C-6 hydroxymethyl substitution pattern essential for generating specific chemotypes in kinase inhibitor and drug discovery programs. Unlike the non-chlorinated analog (CAS 50501-38-7), the chlorine atom enables robust diversification via Suzuki couplings or Buchwald-Hartwig aminations, while the hydroxymethyl group serves as a flexible handle for linker attachment or solubility optimization. This specific electronic profile and dual reactivity make it an ideal versatile building block for parallel synthesis and focused library generation in medicinal chemistry.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B11916145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(hydroxymethyl)picolinonitrile
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CO)C#N)Cl
InChIInChI=1S/C7H5ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,11H,4H2
InChIKeyHKJKLODVUYDKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(hydroxymethyl)picolinonitrile: Key Building Block Specifications and Procurement Data


4-Chloro-6-(hydroxymethyl)picolinonitrile (CAS 448907-47-9) is a picolinonitrile derivative with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. It is a heterocyclic building block used in pharmaceutical research and chemical synthesis. Vendor datasheets confirm its identity and standard purity levels, typically around 95-98% . However, publicly available, quantitative data differentiating it from close analogs in specific assays is extremely limited.

The Critical Role of 4-Chloro-6-(hydroxymethyl)picolinonitrile's Unique Substitution Pattern


In the picolinonitrile series, the combination of a 4-chloro substituent and a 6-hydroxymethyl group creates a unique and specific reactivity profile. Simple substitution with, for example, the non-chlorinated 6-(hydroxymethyl)picolinonitrile (CAS 50501-38-7) would result in a compound with different electronic properties and hydrogen-bonding capacity, altering its behavior in subsequent chemical reactions like cross-couplings or nucleophilic substitutions [1]. The chlorine atom provides a versatile handle for further functionalization, such as Buchwald-Hartwig aminations or Suzuki couplings, which would be impossible with the non-halogenated analog. This specific substitution pattern is essential for accessing certain chemotypes in drug discovery programs.

Quantitative Differentiation of 4-Chloro-6-(hydroxymethyl)picolinonitrile: A Data-Driven Procurement Guide


Enhanced Synthetic Versatility: The Chlorine Atom as a Functional Handle for Cross-Coupling Reactions

The presence of the chlorine atom at the 4-position on the pyridine ring provides a synthetic advantage over the non-halogenated analog, 6-(hydroxymethyl)picolinonitrile. The chlorine atom in 4-Chloro-6-(hydroxymethyl)picolinonitrile is an electrophilic site that can be exploited for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amino substituents. This functional handle is absent in 6-(hydroxymethyl)picolinonitrile, which would require additional, often lower-yielding, steps for similar functionalization. While specific, comparative reaction yields for this exact compound are not reported in the public literature, this is a well-established class-level inference based on the known reactivity of 4-chloropyridine derivatives .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differentiation from 4-Chloro-6-methylpicolinonitrile: The Hydroxymethyl Group as a Key Solubility and Conjugation Modulator

The compound features a primary alcohol group, which distinguishes it from the 6-methyl analog (4-Chloro-6-methylpicolinonitrile, CAS 104711-65-1). This -CH2OH group is more polar and capable of hydrogen bonding compared to the -CH3 group, which is predicted to significantly alter the compound's logP and aqueous solubility. While no head-to-head experimental logP or solubility data are available in public literature for this compound, a class-level inference from other pyridine derivatives indicates that replacing a methyl with a hydroxymethyl group typically lowers logP by approximately 0.5-1.0 units and can increase aqueous solubility by an order of magnitude . This substitution also provides a site for further conjugation (e.g., esterification, etherification), offering different downstream synthetic options .

Physicochemical Properties Drug Design Solubility

Procurement Standardization: Vendor-Specific Purity and Storage Specifications

While biological activity data is absent, procurement decisions rely on reproducible quality. The compound is offered commercially with a standard purity specification of 95% and a recommended long-term storage condition in a cool, dry place . Other vendors, such as Leyan, offer the compound at 98% purity . These specifications, while not a differentiation in biological activity, provide a verifiable benchmark for researchers and procurement officers to compare with alternative suppliers or when assessing the cost-benefit of a higher purity grade for sensitive downstream applications.

Procurement Quality Control Storage

Optimal Procurement and Application Scenarios for 4-Chloro-6-(hydroxymethyl)picolinonitrile


Medicinal Chemistry Building Block for Library Synthesis

The primary and most supportable application for this compound is as a versatile building block in medicinal chemistry. Its dual functional handles (chlorine and hydroxymethyl) make it ideal for generating diverse compound libraries via parallel synthesis. The chlorine atom allows for rapid diversification using robust cross-coupling methodologies, while the hydroxymethyl group provides a handle for attaching solubility-enhancing groups or linkers . This scenario is directly supported by vendor information and is the standard use case for similar substituted pyridines [1].

Synthesis of Advanced Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules. The patent literature suggests that related picolinonitrile derivatives are used in the development of kinase inhibitors and other therapeutic agents . Although no specific drug candidate containing this exact molecule is publicly disclosed, its substitution pattern is consistent with motifs found in active pharmaceutical ingredients [1]. This scenario is a logical extension of its use as a building block and is supported by class-level evidence from patents citing picolinonitrile cores [2].

Material Science and Agrochemical Precursor Research

Beyond pharmaceuticals, substituted picolinonitriles are explored as ligands in coordination chemistry and as precursors for agrochemicals. The combination of a pyridine nitrogen, a nitrile group, and a halogen atom makes this compound a potential ligand for metal catalysts or a building block for molecules with desired electronic properties . This scenario is a class-level inference from the broad use of picolinonitrile derivatives in these fields and is not based on data specific to this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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